molecular formula C7H2Cl2F3N3 B3017003 5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine CAS No. 2089311-29-3

5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B3017003
CAS No.: 2089311-29-3
M. Wt: 256.01
InChI Key: KXPIQLFUTCCYCR-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine (CAS 2089311-29-3) is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a versatile imidazo[4,5-b]pyridine scaffold, a structure known for its broad biological significance due to its resemblance to purines . The presence of two chlorine atoms and a trifluoromethyl group on the core structure makes it an ideal substrate for further functionalization via cross-coupling and other substitution reactions, allowing researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies. The imidazo[4,5-b]pyridine scaffold is of significant research interest due to its documented pharmacological potential. Scientific literature indicates that this family of compounds has demonstrated activity in various therapeutic areas, including as antitumor agents, antimicrobials, and treatments for central nervous system disorders . The strategic incorporation of the trifluoromethyl group is a common practice in modern agrochemical and pharmaceutical development, as it can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets . This product is supplied as a high-purity building block, specifically for use in synthetic organic chemistry, medicinal chemistry, and the development of active pharmaceutical ingredients (APIs) . It is strictly for research and development purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5,7-dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3N3/c8-2-1-3(9)13-5-4(2)14-6(15-5)7(10,11)12/h1H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPIQLFUTCCYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=C1Cl)N=C(N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative.

    Chlorination: The pyridine derivative undergoes chlorination to introduce chlorine atoms at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

Pharmaceutical Applications

5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is primarily recognized for its role as a building block in the synthesis of various pharmaceutical compounds. Its unique structural features allow it to participate in reactions that yield biologically active molecules.

Key Case Studies

  • Antimicrobial Agents :
    • Researchers have synthesized derivatives of this compound that exhibit potent antimicrobial activity against various pathogens. The presence of the trifluoromethyl group enhances lipophilicity, improving membrane penetration and bioactivity.
  • Anticancer Research :
    • Studies indicate that derivatives of this compound show promise in targeting specific cancer cell lines. For instance, modifications to the imidazo structure have led to compounds that inhibit tumor growth in vitro.

Agrochemical Applications

The compound is also utilized in the development of agrochemicals, particularly as a precursor for designing novel pesticides and herbicides.

Notable Findings

  • Pesticide Development :
    • Compounds derived from this compound have been shown to possess insecticidal properties. For example, modifications to the imidazo framework have resulted in effective insecticides against common agricultural pests.

Material Science Applications

In material sciences, this compound is explored for its potential use in creating advanced materials with specific properties.

Research Insights

  • Polymer Chemistry :
    • The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Research has demonstrated that polymers containing this compound exhibit improved mechanical properties compared to traditional materials.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of imidazo[4,5-b]pyridine derivatives are highly sensitive to substituent position and identity. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine Cl (5,7); CF₃ (2) C₇H₂Cl₂F₃N₃ ~256.01 (calc) High electronegativity; potential enzyme inhibition
6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine Cl (6,7); CF₃ (2) C₇H₂Cl₂F₃N₃ 256.02 Isomeric Cl positions alter binding interactions; lower thermal stability
5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine CH₃ (5,7); CF₃ (2) C₉H₈F₃N₃ 215.18 Reduced steric hindrance; higher solubility in nonpolar solvents
5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine Cl (5,7); CH₃ (1) C₇H₅Cl₂N₃ 202.04 Methylation at N1 improves metabolic stability but reduces polarity
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine CH₃ (5,7); C₂H₅ (2) C₁₀H₁₂N₃ 189.23 Lower electronegativity; limited enzyme affinity
Key Observations:
  • Chlorine vs. Methyl Substitution : Replacing Cl (5,7) with CH₃ (e.g., 5,7-dimethyl analog) reduces electronegativity and increases lipophilicity, favoring passive membrane diffusion .
  • Positional Isomerism : The 6,7-dichloro isomer exhibits distinct binding kinetics compared to the 5,7-dichloro variant due to altered electronic distribution .
  • Trifluoromethyl Impact : The -CF₃ group at position 2 enhances resistance to oxidative degradation and improves binding to hydrophobic enzyme pockets .

Physicochemical Properties

Property This compound 5,7-Dichloro-1H-imidazo[4,5-b]pyridine 6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Molecular Weight ~256.01 188.01 (C₆H₃Cl₂N₃) 256.02
Boiling Point Not reported 416.9°C Not reported
LogP Estimated >2.5 0.00859 (unsubstituted analog) Similar to target compound
Stability Stable under dry, 2–8°C Hygroscopic Requires inert storage
  • The trifluoromethyl group increases LogP by ~1.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
  • Chlorine atoms at 5,7 positions contribute to higher density (~1.7 g/cm³) compared to methyl-substituted analogs .
Enzyme Inhibition:
  • DprE1 Inhibition: Nitro-substituted analogs (e.g., 6-(4-nitrophenoxy) derivatives) show binding to the Cys387 residue of DprE1, critical for antitubercular activity . The target compound’s -CF₃ group may mimic nitro interactions but with reduced toxicity .
  • FAAH Inhibition : Imidazo[4,5-b]pyridines with aryloxyacetamide substituents exhibit FAAH inhibition, though the target compound’s Cl/CF₃ groups may limit this activity due to steric clashes .
Antimicrobial Potential:
  • Halogenated derivatives (Cl, Br) demonstrate broad-spectrum antimicrobial activity. The 5,7-dichloro configuration enhances DNA gyrase binding compared to 6,7-dichloro isomers .

Biological Activity

5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H3Cl2F3N3C_7H_3Cl_2F_3N_3 and features a fused imidazo-pyridine structure. The presence of two chlorine atoms and one trifluoromethyl group significantly influences its chemical properties and biological activities. The trifluoromethyl group enhances lipophilicity, which can improve the compound's bioavailability and interaction with biological targets .

Antibacterial Activity

This compound exhibits notable antibacterial properties. Research indicates that derivatives of imidazo[4,5-b]pyridine can effectively inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies have shown that modifications in the structure can lead to enhanced activity against these pathogens .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant S. aureus12.5 µg/mL
Escherichia coli25 µg/mL

Antifungal Activity

In addition to its antibacterial properties, this compound has been studied for its antifungal activity. Some derivatives have demonstrated effectiveness against various fungal strains, suggesting potential applications in treating fungal infections.

The mechanism through which this compound exerts its biological effects involves interactions with specific enzymes and cellular pathways. Research indicates that it may inhibit enzymes involved in metabolic processes, thereby disrupting the growth and replication of bacteria and fungi .

Study on Antibacterial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antibacterial efficacy of this compound against various strains of bacteria. The results indicated that the compound showed significant inhibition against MRSA with an MIC of 12.5 µg/mL. The study emphasized the importance of structural modifications for enhancing antibacterial activity .

Evaluation of Antifungal Properties

Another investigation focused on the antifungal properties of this compound, revealing that certain derivatives had MIC values comparable to established antifungal agents. This study highlighted the potential for developing new antifungal treatments based on the imidazo[4,5-b]pyridine scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation and trifluoromethylation steps. For example, analogous imidazo[4,5-b]pyridine derivatives are synthesized via condensation of substituted pyridine diamines with aldehydes or ketones under phase-transfer catalysis (e.g., DMF solvent, p-toluenesulfonic acid catalyst) . Temperature and stoichiometry of halogenating agents (e.g., N-chlorosuccinimide) are critical: excess reagent may lead to over-halogenation, while insufficient amounts reduce purity. Yields can vary from 60–80% depending on the electron-withdrawing effects of substituents .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/LC-MS : To assess purity (>95% is typical for research-grade material).
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., chlorine at C5/C7, trifluoromethyl at C2). Look for characteristic shifts: aromatic protons in 7–8 ppm range, CF3_3 groups at ~110–120 ppm in 19^19F NMR .
  • XRD : Resolve crystallographic conformation; orthorhombic space groups (e.g., Pna21_1) are common for imidazo[4,5-b]pyridines, with planar fused rings and NH···N hydrogen bonding .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in methanol. Avoid aqueous solutions unless stabilized at pH 4–5. Store at –20°C under inert gas (N2_2/Ar) to prevent decomposition via hydrolysis or oxidation .

Advanced Research Questions

Q. How do electronic effects of chlorine and trifluoromethyl substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl and CF3_3 groups deactivate the aromatic ring, directing electrophilic substitutions to the C3 position. For Suzuki-Miyaura coupling, use Pd(PPh3_3)4_4 with aryl boronic acids at elevated temperatures (80–100°C). The CF3_3 group stabilizes intermediates via inductive effects, but steric hindrance may reduce yields with bulky coupling partners . Contrast with non-halogenated analogs, which show higher reactivity but lower regioselectivity .

Q. What computational methods are suitable for predicting the vibrational and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set accurately predicts vibrational modes (e.g., NH stretching at ~3400 cm1^{-1}, C-Cl at 600–700 cm1^{-1}) and frontier molecular orbitals. Compare computed IR/Raman spectra with experimental data to identify deviations caused by crystal packing or solvent effects . For excited-state behavior (e.g., charge transfer), time-dependent DFT (TD-DFT) with CAM-B3LYP accounts for solvation .

Q. How does the compound interact with biological targets like Mycobacterium tuberculosis DprE1?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) reveal that the trifluoromethyl group enhances hydrophobic interactions with the DprE1 active site, while chlorine atoms form halogen bonds with backbone carbonyls. Compare binding affinities (ΔG values) to derivatives lacking CF3_3 or Cl; IC50_{50} values typically improve by 5–10-fold with these substituents . Validate via MIC assays against H37Rv strains, noting potential resistance mechanisms (e.g., efflux pump upregulation) .

Q. Are there contradictions in reported biological activities, and how can they be resolved?

  • Methodological Answer : Discrepancies in antimicrobial potency (e.g., varying IC50_{50} across studies) may arise from differences in assay conditions (e.g., serum protein binding, pH). Standardize protocols:

  • Use identical cell lines (e.g., RAW264.7 macrophages for intracellular pathogens).
  • Control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Validate via orthogonal assays (e.g., isothermal titration calorimetry for target engagement) .

Methodological Notes

  • Synthetic Optimization : Replace N-chlorosuccinimide with Selectfluor® for regioselective fluorination at C5/C7 if needed .
  • Data Reproducibility : Report crystal structure parameters (e.g., CCDC codes) and computational input files (e.g., Gaussian .gjf) for transparency .
  • Biological Assays : Include cytotoxicity data (e.g., HEK293 cell viability) to distinguish target-specific effects from general toxicity .

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